
1-(3-Aminopropyl)-N-(2-cyanoethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopropyl)-N-(2-cyanoethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminopropyl)-N-(2-cyanoethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.
Introduction of the Aminopropyl Group: The aminopropyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the aminopropyl moiety.
Addition of the Cyanoethyl Group: The cyanoethyl group is added via a Michael addition reaction, where the nucleophilic nitrogen of the triazole ring attacks an acrylonitrile molecule.
Formation of the Carboxamide: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Aminopropyl)-N-(2-cyanoethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives such as triazole oxides.
Reduction Products: Reduced derivatives such as primary amines.
Substitution Products: Substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-(3-Aminopropyl)-N-(2-cyanoethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving triazole-containing molecules.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(3-Aminopropyl)-N-(2-cyanoethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The aminopropyl and cyanoethyl groups can also contribute to the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Aminopropyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the cyanoethyl group, which may affect its binding affinity and specificity.
N-(2-Cyanoethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the aminopropyl group, which may affect its solubility and reactivity.
1-(3-Aminopropyl)-N-(2-cyanoethyl)-1H-1,2,3-triazole: Lacks the carboxamide group, which may affect its stability and reactivity.
Uniqueness
1-(3-Aminopropyl)-N-(2-cyanoethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is unique due to the presence of all three functional groups (aminopropyl, cyanoethyl, and carboxamide) in a single molecule. This combination of functional groups provides the compound with unique chemical properties, such as enhanced binding affinity, solubility, and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H15ClN6O |
|---|---|
Poids moléculaire |
258.71 g/mol |
Nom IUPAC |
1-(3-aminopropyl)-N-(2-cyanoethyl)triazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C9H14N6O.ClH/c10-3-1-5-12-9(16)8-7-15(14-13-8)6-2-4-11;/h7H,1-2,4-6,11H2,(H,12,16);1H |
Clé InChI |
GXSGRTFXLDBARB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=NN1CCCN)C(=O)NCCC#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-](/img/structure/B12638859.png)
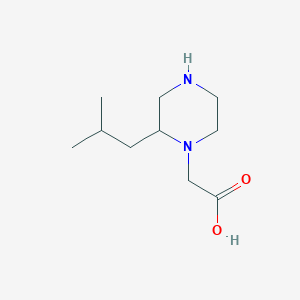
![(3S,3'aR,8'aS,8'bS)-2'-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12638879.png)
![(2-Fluoropyridin-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12638883.png)
![2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane](/img/structure/B12638889.png)
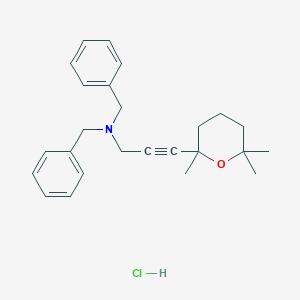
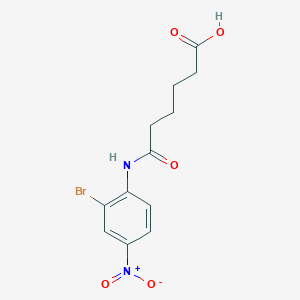
![(1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate](/img/structure/B12638909.png)
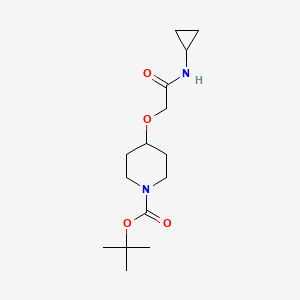
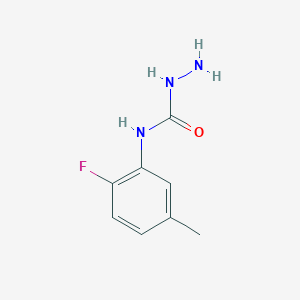
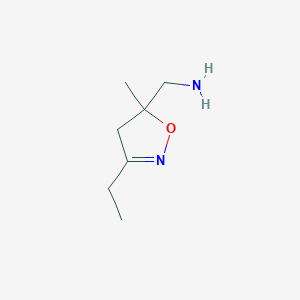
![8-Chloro-4-[3-(methoxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638925.png)
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12638926.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl-](/img/structure/B12638930.png)
